2-(4-Methylpiperazin-1-yl)acetaldehyde

Description

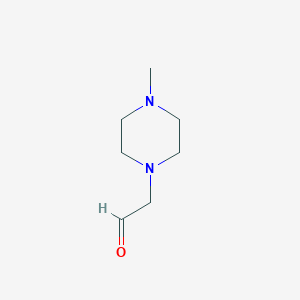

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-2-4-9(5-3-8)6-7-10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTALWDRNRKAFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601798 | |

| Record name | (4-Methylpiperazin-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-94-5 | |

| Record name | (4-Methylpiperazin-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Methylpiperazin-1-yl)acetaldehyde CAS 887588-94-5 properties

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)acetaldehyde (CAS 887588-94-5)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS 887588-94-5, a specialized organic compound of significant interest to the pharmaceutical and chemical research sectors. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and characteristic reactivity. Furthermore, it outlines its established and potential applications as a versatile synthetic intermediate, particularly in the development of novel therapeutics.[1][2] Safety protocols and handling considerations based on the compound's structural motifs are also discussed to ensure its effective and safe utilization in a laboratory setting.

Core Compound Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a reactive aldehyde group and a tertiary amine-containing methylpiperazine moiety.[1] This unique combination makes it a valuable building block for introducing these pharmacologically relevant groups into more complex molecular architectures.[1][2]

Structural and Chemical Identifiers

The fundamental identifiers and structural details for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 887588-94-5[1] |

| Molecular Formula | C₇H₁₄N₂O[1][2] |

| Molecular Weight | 142.20 g/mol [2] |

| SMILES | CN1CCN(CC1)CC=O[1] |

| InChI Key | HTALWDRNRKAFMF-UHFFFAOYSA-N[1] |

It is also commercially available as a dihydrochloride hydrate salt, which possesses different physical properties such as formula weight (233.14 g/mol ) and solubility.[3]

Caption: 2D Structure of this compound.

Computed Physicochemical Data

The following table summarizes key computed properties that inform the compound's behavior in various chemical environments.

| Property | Value | Significance |

| Heavy Atom Count | 10[1] | Basic molecular size indicator. |

| Hydrogen Bond Acceptor Count | 3[1] | The two nitrogen atoms and the carbonyl oxygen can accept H-bonds. |

| Hydrogen Bond Donor Count | 0[1] | Lacks acidic protons (e.g., -OH, -NH), affecting solubility and interactions. |

| Rotatable Bond Count | 2[1] | Indicates a degree of conformational flexibility. |

| Topological Polar Surface Area | 23.6 Ų | Suggests good potential for cell permeability. |

| logP (Octanol/Water) | 0.63 | Indicates moderate lipophilicity; bioaccumulation is not expected. |

Plausible Synthesis Pathway and Experimental Protocol

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a highly plausible and logical route involves the N-alkylation of 1-methylpiperazine with a protected 2-bromoacetaldehyde equivalent, such as 2-bromoacetaldehyde diethyl acetal. This is followed by an acidic workup to hydrolyze the acetal, yielding the target aldehyde. This strategy prevents self-condensation and other side reactions of the unprotected aldehyde under basic alkylation conditions.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic chemistry practices for similar transformations.[4]

Step 1: Synthesis of this compound Diethyl Acetal

-

To a stirred solution of 1-methylpiperazine (1.0 eq) in acetonitrile (ACN, ~0.5 M) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Add 2-bromoacetaldehyde diethyl acetal (1.05 eq) dropwise to the suspension at room temperature.

-

Rationale: A slight excess of the electrophile ensures complete consumption of the starting piperazine. K₂CO₃ is a mild inorganic base suitable for this SN2 reaction, neutralizing the HBr byproduct without promoting side reactions. ACN is a polar aprotic solvent that facilitates this type of alkylation.

-

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude acetal intermediate. Purification can be achieved via column chromatography if necessary.

Step 2: Hydrolysis to this compound

-

Dissolve the crude acetal intermediate from Step 1 in a suitable solvent like acetone or THF (~0.5 M).

-

Add 1M aqueous hydrochloric acid (HCl, ~2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Rationale: The acetal is stable to base but readily hydrolyzes under acidic conditions to reveal the aldehyde. The mechanism involves protonation of an acetal oxygen, followed by elimination of ethanol to form an oxocarbenium ion, which is then attacked by water.

-

-

Monitor the reaction by TLC or LC-MS. Upon completion, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~9.7 ppm (t, 1H, J=~2 Hz): The aldehyde proton, characteristically downfield, appearing as a triplet due to coupling with the adjacent CH₂ group.[5]

-

δ ~3.2 ppm (d, 2H, J=~2 Hz): The methylene protons (CH₂) alpha to the carbonyl group.

-

δ ~2.5-2.7 ppm (m, 8H): The eight protons of the piperazine ring, likely appearing as complex, overlapping multiplets.

-

δ ~2.3 ppm (s, 3H): The singlet corresponding to the N-methyl group protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~201 ppm: The carbonyl carbon of the aldehyde.

-

δ ~65 ppm: The carbon alpha to the carbonyl group.

-

δ ~55 ppm: The four carbons of the piperazine ring adjacent to the nitrogens.

-

δ ~46 ppm: The N-methyl carbon.

-

-

Infrared (IR) Spectroscopy (KBr Pellet or Thin Film):

-

2950-2800 cm⁻¹: Aliphatic C-H stretching vibrations.

-

~2720 cm⁻¹: A characteristic, though sometimes weak, C-H stretch of the aldehyde proton (Fermi resonance).

-

~1725 cm⁻¹: A strong, sharp absorption band for the C=O stretch of the aliphatic aldehyde.[6]

-

~1150-1000 cm⁻¹: C-N stretching vibrations.

-

-

Mass Spectrometry (EI-MS):

-

m/z 142: Molecular ion (M⁺).

-

m/z 113: Loss of the aldehyde group (-CHO).

-

m/z 99: A common fragment for N-methylpiperazine.

-

m/z 83, 70, 57: Further fragmentation of the piperazine ring.

-

Reactivity and Key Applications in Drug Discovery

The synthetic utility of this compound stems from its reactive aldehyde functionality.[1] This group serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.

Caption: Key synthetic transformations of the title compound.

This reactivity profile makes it a crucial intermediate in several areas of therapeutic research:

-

Kinase Inhibitors: The molecule is used in the synthesis of kinase inhibitors, a class of drugs vital for cancer therapy and treating inflammatory diseases.[1]

-

Neurodegenerative Disorders: It is a key intermediate for developing compounds that dually inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a primary therapeutic strategy for cognitive disorders like Alzheimer's disease.[2] The piperazine moiety often improves the pharmacokinetic properties of drug candidates.[2]

-

Agrochemicals: The compound is also explored in the development of novel pesticide intermediates, highlighting its broader utility in industrial chemistry.[1]

Safe Handling, Storage, and Disposal

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]

-

-

Handling:

-

Peroxide Formation: Like many aldehydes, this compound may form explosive peroxides upon prolonged exposure to air.[10] It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) when possible and to test for peroxides if the container has been open for an extended period.[10]

-

Ignition Sources: Aldehydes can be flammable. Keep the compound away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and explosion-proof equipment.[9][10]

-

Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[10]

-

-

Storage:

-

Disposal:

-

Dispose of the chemical and its container in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.

-

Conclusion

This compound is a high-value synthetic building block with significant potential in drug discovery and fine chemical synthesis. Its dual functionality allows for facile incorporation into complex target molecules, particularly in the development of kinase and cholinesterase inhibitors. While its reactivity is its greatest asset, it also necessitates careful handling and storage protocols, primarily concerning its potential for peroxide formation and flammability. This guide provides the foundational knowledge for researchers to utilize this versatile intermediate effectively and safely in their synthetic endeavors.

References

- Vertex AI Search. (n.d.). Comprehensive Guide to this compound (CAS No. 887588-94-5): Properties, Applications, and Market Insights.

- ApexBio Technology. (n.d.). This compound | CAS 887588-94-5.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- AChemBlock. (n.d.). 4-Methyl-1-piperazineacetaldehyde Dihydrochloride H2O 97% | CAS: 887588-94-5.

- Airgas. (2021). Safety Data Sheet - Acetaldehyde.

- Fisher Scientific. (2015). Safety Data Sheet - Acetaldehyde.

- PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde.

- PubChem. (n.d.). 2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.

- New Jersey Department of Health. (n.d.). Acetaldehyde - Hazardous Substance Fact Sheet.

- Carl Roth. (n.d.). Safety Data Sheet: Acetaldehyde.

- Learning Science. (2021). NMR spectrum of acetaldehyde | NMR spectroscopy.

- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.

Sources

- 1. 887588-94-5(this compound) | Kuujia.com [kuujia.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Methyl-1-piperazineacetaldehyde Dihydrochloride H2O 97% | CAS: 887588-94-5 | AChemBlock [achemblock.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. nj.gov [nj.gov]

- 8. carlroth.com [carlroth.com]

- 9. airgas.com [airgas.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)acetaldehyde from 1-Methylpiperazine

Introduction

2-(4-Methylpiperazin-1-yl)acetaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, which combines a reactive aldehyde functionality with the solubilizing and pharmacokinetically favorable 1-methylpiperazine moiety, makes it a versatile synthon in drug discovery. This guide details a robust and efficient two-step synthesis route from commercially available 1-methylpiperazine, designed for reproducibility and scalability in a research laboratory setting.

The inherent reactivity of the aldehyde group necessitates a protection-deprotection strategy to avoid self-condensation and other undesirable side reactions under the basic conditions of the initial alkylation step. The chosen synthetic approach therefore involves:

-

N-Alkylation: Reaction of 1-methylpiperazine with a protected 2-haloacetaldehyde, specifically 2-bromo-1,1-diethoxyethane, to form the stable acetal intermediate, 1-(2,2-diethoxyethyl)-4-methylpiperazine.

-

Hydrolysis: Acid-catalyzed deprotection of the acetal intermediate to yield the target aldehyde, this compound.

This methodology ensures high yields and purity of the final product, which is often used in subsequent reactions, such as reductive aminations, to construct more complex molecular architectures.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below. The first step is a nucleophilic substitution reaction, followed by an acid-catalyzed hydrolysis.

Figure 1: Overall synthetic scheme for the preparation of this compound.

Part 1: Synthesis of 1-(2,2-Diethoxyethyl)-4-methylpiperazine (Acetal Intermediate)

The initial step involves the N-alkylation of 1-methylpiperazine with 2-bromo-1,1-diethoxyethane. This is a classic S(_N)2 reaction where the secondary amine of 1-methylpiperazine acts as a nucleophile, displacing the bromide from the haloacetal.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1-Methylpiperazine | 100.16 | 10.0 g | 0.10 | 1.0 |

| 2-Bromo-1,1-diethoxyethane | 197.07 | 21.7 g | 0.11 | 1.1 |

| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 | 1.5 |

| Acetonitrile | - | 200 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (10.0 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (200 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromo-1,1-diethoxyethane (21.7 g, 0.11 mol) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The reaction is complete when the 1-methylpiperazine spot is no longer visible.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by vacuum distillation to yield 1-(2,2-diethoxyethyl)-4-methylpiperazine as a colorless to pale yellow oil.

Causality and Experimental Insights

-

Choice of Reagents: 2-Bromo-1,1-diethoxyethane is used as the electrophile to introduce the protected acetaldehyde moiety. The diethyl acetal is stable under the basic reaction conditions, preventing unwanted side reactions of a free aldehyde.

-

Base and Solvent: Anhydrous potassium carbonate is a suitable base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this S(_N)2 reaction due to its polar aprotic nature, which effectively solvates the cations while leaving the nucleophile relatively free to react.

-

Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate. The slight excess of the alkylating agent ensures complete consumption of the starting amine.

Characterization of the Intermediate

-

Appearance: Colorless to pale yellow oil.

-

Molecular Formula: C(_11)H(_24)N(_2)O(_2)

-

Molecular Weight: 216.32 g/mol

-

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.65 (q, J = 7.1 Hz, 4H, OCH₂CH₃), 2.70-2.40 (m, 10H, piperazine protons and NCH₂), 2.28 (s, 3H, NCH₃), 1.20 (t, J = 7.1 Hz, 6H, OCH₂CH₃).

-

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 102.5 (CH), 61.5 (OCH₂CH₃), 55.1 (piperazine CH₂), 53.0 (piperazine CH₂), 46.1 (NCH₃), 15.4 (OCH₂CH₃).

Part 2: Hydrolysis of 1-(2,2-Diethoxyethyl)-4-methylpiperazine to this compound

The final step is the deprotection of the acetal group under acidic conditions to unveil the desired aldehyde. This reaction is an equilibrium process, and the use of an excess of water drives the reaction to completion.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(2,2-Diethoxyethyl)-4-methylpiperazine | 216.32 | 10.8 g | 0.05 |

| Tetrahydrofuran (THF) | - | 100 mL | - |

| 2 M Hydrochloric Acid | - | 50 mL | - |

| Sodium Bicarbonate (sat. aq. solution) | - | As needed | - |

| Dichloromethane | - | 150 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Dissolve 1-(2,2-diethoxyethyl)-4-methylpiperazine (10.8 g, 0.05 mol) in tetrahydrofuran (100 mL) in a 250 mL round-bottom flask.

-

Add 2 M hydrochloric acid (50 mL) to the solution and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC (dichloromethane:methanol, 9:1) until the starting acetal is completely consumed.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound as an oil. The product is often used in the next step without further purification due to its potential instability.

Causality and Experimental Insights

-

Deprotection Mechanism: The hydrolysis of the acetal is catalyzed by acid. The acid protonates one of the ethoxy groups, which then leaves as ethanol. The resulting oxonium ion is attacked by water, and subsequent proton transfers lead to the formation of a hemiacetal, which then eliminates the second molecule of ethanol to give the protonated aldehyde. Final deprotonation yields the target product.

Figure 2: Simplified mechanism of acid-catalyzed acetal hydrolysis.

-

Reaction Conditions: The reaction is typically performed at room temperature to minimize potential side reactions of the aldehyde product. A biphasic system of THF and aqueous acid ensures efficient mixing and reaction.

-

Work-up: Neutralization with sodium bicarbonate is crucial to quench the acid and prevent any acid-catalyzed degradation of the product during work-up and storage. Extraction with a suitable organic solvent like dichloromethane allows for the isolation of the product from the aqueous phase.

Characterization of the Final Product

-

Appearance: Pale yellow oil.

-

Molecular Formula: C(_7)H(_14)N(_2)O

-

Molecular Weight: 142.20 g/mol

-

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.70 (t, J = 1.5 Hz, 1H, CHO), 3.20 (d, J = 1.5 Hz, 2H, NCH₂CHO), 2.70-2.40 (m, 8H, piperazine protons), 2.29 (s, 3H, NCH₃).

-

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 201.5 (CHO), 65.0 (NCH₂CHO), 54.8 (piperazine CH₂), 52.5 (piperazine CH₂), 45.9 (NCH₃).

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound from 1-methylpiperazine. The use of an acetal protecting group is key to the success of this synthesis, allowing for a clean N-alkylation reaction and subsequent facile deprotection to the desired aldehyde. This guide provides the necessary details for researchers in drug development and organic synthesis to successfully prepare this important intermediate for their research endeavors. Careful execution of the experimental procedures and attention to the insights provided will ensure a high yield and purity of the final product.

References

-

PubChem. 1-(2,2-diethoxyethyl)-4-methylpiperazine. National Center for Biotechnology Information. [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Synthesis of Vilazodone and its Intermediates. Various patents and research articles describe the synthesis of Vilazodone, which may involve similar intermediates or reaction steps.

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)acetaldehyde: Structure, Properties, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylpiperazin-1-yl)acetaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The document delineates its chemical structure, physicochemical properties, and discusses its inherent reactivity. As a versatile intermediate, its role in the synthesis of complex molecules is highlighted, particularly for developing therapeutic agents targeting neurodegenerative diseases.[1] This guide is intended for researchers, chemists, and professionals in drug discovery, offering foundational knowledge and practical insights into the application of this compound.

Introduction: The Significance of the Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of effective therapeutics. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is one such "privileged structure".[2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for engaging with biological targets.[2][3]

Piperazine derivatives have been successfully incorporated into a wide array of drugs, including treatments for neurological disorders, cardiovascular diseases, and infectious diseases.[4][5] The molecule at the center of this guide, this compound, combines this valuable piperazine moiety with a reactive aldehyde functional group. This unique combination makes it a potent synthetic intermediate, enabling the construction of more elaborate molecules for drug discovery pipelines.[4]

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of its application. This compound is characterized by an acetaldehyde core where the alpha-carbon is substituted with a 1-(4-methylpiperazinyl) group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 887588-94-5[1] |

| Molecular Formula | C7H14N2O[1] |

| Molecular Weight | 142.20 g/mol [1] |

| Canonical SMILES | CN1CCN(CC1)CC=O |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure. The presence of the polar piperazine ring and the aldehyde group suggests moderate solubility in polar solvents.

| Property | Predicted Value | Source |

| XLogP3 | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Note: These properties are computationally predicted and should be used as a guideline. Experimental verification is recommended.

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in public literature, a general and robust approach involves the controlled oxidation of the corresponding primary alcohol, 2-(4-Methylpiperazin-1-yl)ethanol.

Conceptual Synthetic Workflow

The synthesis can be logically broken down into two primary stages: the formation of the precursor alcohol and its subsequent oxidation to the target aldehyde.

Caption: Conceptual workflow for the synthesis of this compound.

Generalized Experimental Protocol: Oxidation of 2-(4-Methylpiperazin-1-yl)ethanol

This protocol is a representative example based on standard organic chemistry practices and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a stirred solution of 2-(4-methylpiperazin-1-yl)ethanol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate for Dess-Martin). Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Handling

The reactivity of this compound is dominated by the aldehyde functional group, with the piperazine moiety influencing its overall properties.

Reactivity of the Aldehyde Group

Aldehydes are highly versatile functional groups.[6] The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Key reactions include:

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(4-methylpiperazin-1-yl)acetic acid.

-

Reduction: Reduction with agents like sodium borohydride will yield the parent alcohol, 2-(4-methylpiperazin-1-yl)ethanol.

-

Reductive Amination: This is a crucial reaction in drug synthesis. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to form a new C-N bond.[7] This allows for the extension of the molecule and the introduction of further diversity.

-

Wittig Reaction: Reaction with a phosphonium ylide can convert the aldehyde into an alkene.

-

Aldol and Related Condensations: As an aldehyde, it can participate in base- or acid-catalyzed condensation reactions.[6]

Stability and Storage

Like many α-amino aldehydes, this compound may be prone to self-condensation or polymerization over time.[8][9] It is also sensitive to oxidation. Therefore, it should be stored under an inert atmosphere, at low temperatures, and protected from light and moisture to ensure its integrity.

Applications in Drug Development

The primary value of this compound is as a reactive intermediate for building more complex drug candidates.[1] The piperazine scaffold is a well-established pharmacophore that can interact with a variety of biological targets, often improving the pharmacokinetic profile of a molecule.[10]

Role as a Synthetic Building Block

This compound is particularly useful in the synthesis of inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of neurodegenerative cognitive disorders such as Alzheimer's disease.[1] The reactive aldehyde allows for the covalent or non-covalent attachment of other pharmacophoric fragments to construct a final molecule with the desired biological activity.

Logical Pathway in Drug Synthesis

The following diagram illustrates how this compound could be used in a synthetic pathway to generate a diverse library of potential drug candidates.

Caption: Application of the title compound in generating a chemical library for screening.

Safety and Toxicology

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its structure combines the favorable properties of the piperazine ring with the synthetic utility of a reactive aldehyde. This makes it an important intermediate for the creation of novel compounds, particularly in the pursuit of therapeutics for neurodegenerative diseases. A thorough understanding of its properties, reactivity, and handling is essential for its effective application in research and development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Vertex AI Search.

- de Oliveira, R., de Freitas, R. M., & de Lima, M. do C. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 140-162.

- Yadav, P., et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- BenchChem. (2025).

- National Center for Biotechnology Information. (2024). 2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde. PubChem Compound Summary.

- Ragno, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825.

- National Center for Biotechnology Information. (2024). 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. PubChem Compound Summary.

- Donoghue, H. Y., et al. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(4), 1164-1167.

- Donoghue, H. Y., et al. (2016).

- Zard, S. Z., et al. (2006). A Direct Approach to Orthogonally Protected α-Amino Aldehydes. Organic Letters, 8(16), 3589-3592.

- LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.

- BenchChem. (n.d.). This compound | CAS 887588-94-5. BenchChem.

- Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Macmillan Group - Princeton University.

- National Center for Biotechnology Information. (2024). acetaldehyde;(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid. PubChem Compound Summary.

- National Center for Biotechnology Information. (2024). 2-(3-Ethyl-4-methylpiperazin-1-yl)acetaldehyde. PubChem Compound Summary.

- National Center for Biotechnology Information. (2024). 2-(4-Methyl-2,3-dioxopiperazin-1-yl)acetaldehyde. PubChem Compound Summary.

- Wikipedia. (2024). Acetaldehyde. Wikipedia.

- Adkins, H., & Nissen, B. H. (1923). Acetal. Organic Syntheses, 3, 1.

- Google Patents. (n.d.). EP1157016B1 - A process for the preparation of 2- 2- 4-(diphenylmethyl)-1-piperazinyl]ethoxy acetic acid compounds or salts thereof.

- Sigma-Aldrich. (n.d.). 2-(4-Methyl-piperazin-1-yl)-ethylamine. Sigma-Aldrich.

- BLDpharm. (n.d.). 195155-27-2|4-((4-Methylpiperazin-1-yl)sulfonyl)benzaldehyde. BLDpharm.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd..

- Santa Cruz Biotechnology. (n.d.). 4-(4-Methylpiperazin-1-yl)benzaldehyde | CAS 27913-99-1. Santa Cruz Biotechnology.

- National Institute of Standards and Technology. (n.d.). Acetaldehyde. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Acetaldehyde IR Spectrum. NIST WebBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-2-(4-Methylpiperazin-1-yl)acetaldehyde-as-a-Synthetic-Intermediate

Abstract

This technical guide provides an in-depth exploration of 2-(4-Methylpiperazin-1-yl)acetaldehyde, a pivotal yet challenging synthetic intermediate in modern medicinal chemistry. Characterized by its high reactivity, this aldehyde is seldom isolated and is typically generated in situ for immediate use in subsequent transformations. This document elucidates the core principles of its generation, focusing on the oxidation of its corresponding alcohol precursor, 2-(4-methylpiperazin-1-yl)ethanol. We will detail field-proven protocols, discuss the mechanistic underpinnings of its reactivity, and showcase its application in the construction of complex molecular architectures, most notably in the synthesis of heterocyclic compounds through reactions like the Pictet-Spengler cyclization. Furthermore, this guide addresses the analytical challenges in monitoring this transient species and outlines the critical safety and handling protocols required when working with highly reactive aldehydes.

Introduction: The Dual-Faced Nature of a Reactive Intermediate

In the landscape of pharmaceutical synthesis, the efficiency and novelty of a synthetic route often hinge on the strategic use of key intermediates. This compound is one such molecule—a bifunctional building block containing a reactive aldehyde group and a nucleophilic 4-methylpiperazine moiety.[1] This unique combination makes it an invaluable precursor for constructing diverse molecular scaffolds, particularly those found in centrally active therapeutic agents.[1]

However, the very feature that makes this aldehyde synthetically useful—the high electrophilicity of the carbonyl group—also contributes to its inherent instability. Like many short-chain aldehydes, it is prone to self-condensation, polymerization, and oxidation, making its isolation and storage impractical.[2] Consequently, the most effective strategy for its utilization is through in situ generation, where the aldehyde is formed in the reaction vessel and immediately consumed by a co-reactant. This guide focuses on this paradigm, providing the theoretical basis and practical methodologies for harnessing the synthetic potential of this transient intermediate.

Physicochemical Properties and Inherent Reactivity

Understanding the structural and electronic properties of this compound is fundamental to its successful application.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H14N2O | PubChem |

| Molecular Weight | 142.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | O=CCN1CCN(C)CC1 |[1] |

The molecule's reactivity is dominated by two key features:

-

The Aldehyde Group: The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. This is the primary site for bond formation in reactions such as condensations, reductive aminations, and cyclizations.

-

The Piperazine Moiety: The tertiary amine at the 4-position of the piperazine ring imparts basicity and can influence the molecule's solubility and coordination properties. The nitrogen at the 1-position is directly involved in the linkage to the acetaldehyde unit.

The high reactivity of aldehydes, in general, makes them toxic and requires careful handling. They are powerful electrophiles that can form hazardous adducts with cellular proteins and DNA.[3]

In Situ Generation: A Controlled Approach to a Reactive Species

The cornerstone of working with this compound is its controlled, in situ generation from a stable precursor. The most common and reliable precursor is the corresponding primary alcohol, 2-(4-methylpiperazin-1-yl)ethanol. The transformation is achieved via oxidation.

Precursor Synthesis: 2-(4-methylpiperazin-1-yl)ethanol

This stable alcohol can be synthesized via standard nucleophilic substitution, for example, by reacting 1-methylpiperazine with 2-bromoethanol.

Oxidation Methodologies for In Situ Generation

The choice of oxidant is critical to ensure a clean and efficient conversion to the aldehyde without over-oxidation to the corresponding carboxylic acid. Several modern oxidation protocols are suitable for this transformation.

Table 2: Comparison of Oxidation Methods

| Method | Oxidant/Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Anhydrous CH2Cl2, -78 °C to RT | High yield, mild conditions, avoids heavy metals. | Requires cryogenic temperatures, stoichiometric byproducts, unpleasant odor. |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | CH2Cl2, Room Temperature | Mild, neutral pH, high efficiency, simple workup. | Reagent is expensive and potentially explosive under shock or heat. |

| TEMPO-mediated Oxidation | TEMPO (catalyst), NaOCl (stoichiometric oxidant) | Biphasic system (e.g., CH2Cl2/H2O), KBr, NaHCO3, 0 °C to RT | Catalytic, environmentally benign primary oxidant, mild conditions. | Can be sensitive to substrate scope, requires careful pH control.[4] |

Detailed Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol describes a representative procedure for the in situ generation of this compound for immediate use in a subsequent reaction, such as a Pictet-Spengler cyclization.

Materials:

-

2-(4-methylpiperazin-1-yl)ethanol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)

-

Potassium bromide (KBr)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration titrated)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Reactant for subsequent step (e.g., a β-arylethylamine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve the β-arylethylamine reactant and 2-(4-methylpiperazin-1-yl)ethanol (1.0 eq) in CH2Cl2.

-

Catalyst Addition: Add TEMPO (approx. 0.01-0.05 eq) and an aqueous solution of KBr (approx. 0.1 eq) to the mixture.

-

Initiation of Oxidation: To the vigorously stirred biphasic mixture, add an aqueous solution of NaHCO3.

-

Controlled Addition of Oxidant: Slowly add the NaOCl solution dropwise via an addition funnel. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new spot corresponding to the cyclized product should be observed, while the aldehyde intermediate will likely not be visible due to its transient nature.

-

Quenching: Once the starting alcohol is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.

-

Workup: Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to proceed with purification of the final product.

Causality Behind Choices:

-

Biphasic System: The use of a CH2Cl2/water system facilitates the interaction of the organic-soluble substrate and catalyst with the water-soluble primary oxidant.

-

Sodium Bicarbonate: Maintains a slightly basic pH, which is optimal for the TEMPO catalytic cycle and prevents side reactions.

-

Low Temperature: Controls the reaction rate and minimizes the potential for side reactions and degradation of the sensitive aldehyde product.

Workflow Visualization

Caption: Generalized Mechanism of the Pictet-Spengler Reaction.

Analytical Characterization

Direct characterization of this compound is generally not performed due to its instability. Instead, analytical efforts focus on:

-

Monitoring the Precursor: Tracking the disappearance of the starting alcohol, 2-(4-methylpiperazin-1-yl)ethanol, via TLC or LC-MS provides an accurate measure of reaction progress.

-

Confirming the Product: Full characterization (NMR, MS, IR) of the final, stable product confirms the successful generation and consumption of the aldehyde intermediate.

Should one need to confirm the presence of the aldehyde in the reaction mixture, a derivatization approach can be used. For example, a small aliquot of the reaction mixture can be quenched with a trapping agent like 2,4-dinitrophenylhydrazine (DNPH), which forms a stable, colored hydrazone that can be detected by LC-MS.

Safety and Handling Precautions

Working with reactive aldehydes, even when generated in situ, requires strict adherence to safety protocols. [5]

-

Toxicity: Aldehydes are generally cytotoxic, mutagenic, and potentially carcinogenic. [6]They are irritants to the respiratory system, eyes, and skin. [3][5]* Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of volatile reagents and the aldehyde itself. [3]* Personal Protective Equipment (PPE):

-

Handling:

-

The precursor alcohol and oxidation reagents should be handled with care. DMP is shock-sensitive, and Swern reagents are corrosive and have a strong odor.

-

Reactions should be conducted at controlled temperatures to avoid runaway reactions.

-

Store the aldehyde precursor under an inert atmosphere to prevent autoxidation. [5]* Waste Disposal: All waste materials containing aldehydes or oxidation byproducts must be disposed of according to institutional and local environmental regulations. [5]Quenching excess oxidant before disposal is crucial.

-

Conclusion

This compound represents a classic example of a powerful synthetic tool whose utility is unlocked through the strategy of in situ generation. While its inherent reactivity precludes isolation, controlled oxidation of its stable alcohol precursor provides a reliable and efficient pathway for its formation and immediate use. Its application in cornerstone reactions like the Pictet-Spengler cyclization highlights its importance in the rapid assembly of complex, nitrogen-containing heterocyclic cores relevant to the pharmaceutical industry. By understanding the principles of its generation, reactivity, and the stringent safety measures required, researchers can effectively leverage this versatile intermediate to accelerate the development of novel therapeutic agents.

References

-

What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Homework.Study.com. Available from: [Link]

-

Erickson, R. P. (2019). Environmental Aldehyde Sources and the Health Implications of Exposure. Antioxidants & Redox Signaling, 30(13), 1636-1650. Available from: [Link]

-

Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

-

Aldehydes exposure analysis. RPS Group. Available from: [Link]

-

Pictet-Spengler Reaction. NROChemistry. Available from: [Link]

-

Pictet-Spengler reaction. Name-Reaction.com. Available from: [Link]

-

Wang, W., Herdtweck, E., & Dömling, A. (2011). Combined Ugi-Pictet-Spengler Synthesis of Polycyclic Ketopiperazines. Synfacts, 2011(04), 0376. Available from: [Link]

-

2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. PubChem. Available from: [Link]

-

2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde. PubChem. Available from: [Link]

-

Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. ResearchGate. Available from: [Link]

-

Aripiprazole Synthesis Process: A Detailed Guide. Pharmaffiliates. Available from: [Link]

-

Pictet-Spengler Reaction. J&K Scientific LLC. Available from: [Link]

-

acetaldehyde;(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid. PubChem. Available from: [Link]

-

van der Meer, J. Y., et al. (2021). In Situ Acetaldehyde Synthesis for Carboligation Reactions. ChemBioChem, 22(18), 2733-2738. Available from: [Link]

-

OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica. Available from: [Link]

-

In Situ Acetaldehyde Synthesis for Carboligation Reactions. ResearchGate. Available from: [Link]

- Synthesis method of chiral piperazinone derivative. Google Patents.

-

Acetal. Organic Syntheses. Available from: [Link]

-

Ge, H. X., et al. (2006). Synthesis and bioactivity of aripiprazole derivatives. Arzneimittelforschung, 56(10), 673-677. Available from: [Link]

-

Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central. Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF POTENTIAL IMPURITIES OF ARIPIPRAZOLE. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available from: [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. Available from: [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. Available from: [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available from: [Link]

-

2-(2-Piperazin-1-ylpyrimidin-5-yl)acetaldehyde. PubChem. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. In Situ Acetaldehyde Synthesis for Carboligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 5. web.stanford.edu [web.stanford.edu]

- 6. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methylpiperazin-1-yl)acetaldehyde

Introduction

2-(4-Methylpiperazin-1-yl)acetaldehyde is a bifunctional organic molecule of interest in medicinal chemistry and drug development. Its structure, incorporating a reactive aldehyde group and a tertiary amine-containing piperazine ring, makes it a valuable synthetic intermediate.[1] Accurate structural elucidation and purity assessment are paramount for its application in complex molecular synthesis. This guide provides a comprehensive overview of the expected spectroscopic data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) for this compound, grounded in fundamental principles and data from analogous structures. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers engaged in the synthesis and characterization of this and related molecules.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of a molecule, providing direct evidence of its elemental composition and structural features.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for the analysis of relatively volatile small molecules like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Injection: Inject 1 µL of the prepared solution into the GC-MS system.

-

Gas Chromatography: Utilize a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., starting at 50°C, ramping to 250°C) to ensure separation from any impurities.

-

Ionization: Subject the eluted compound to a standard electron ionization energy of 70 eV.

-

Detection: Scan a mass range of m/z 35-300 to capture the molecular ion and key fragment ions.

This protocol ensures the volatilization and ionization of the analyte, leading to a reproducible fragmentation pattern that serves as a molecular fingerprint.

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Predicted Ion | Interpretation |

| 142 | [M]+• | Molecular ion, confirming the molecular weight of 142.20 g/mol .[1] |

| 113 | [M - CHO]+ | Loss of the formyl radical (•CHO), a characteristic fragmentation of aldehydes. |

| 99 | [C5H11N2]+ | Cleavage of the bond between the piperazine ring and the acetaldehyde moiety. |

| 70 | [C4H8N]+ | A common fragment from the piperazine ring cleavage. |

| 57 | [C3H7N]+ | Further fragmentation of the piperazine ring. |

| 42 | [C2H4N]+ | A characteristic fragment of N-methylpiperazine. |

Interpretation of the Mass Spectrum

The predicted EI-MS spectrum is dominated by fragmentation pathways initiated by the ionization of one of the nitrogen atoms. The presence of the molecular ion at m/z 142 is crucial for confirming the compound's identity. Key fragmentation patterns include the alpha-cleavage characteristic of aldehydes, leading to the loss of the CHO group (resulting in the m/z 113 fragment), and the cleavage of the piperazine ring, which generates a series of characteristic lower mass ions. The fragmentation of piperazine derivatives is a well-understood process that provides structural confirmation.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

Protocol:

-

Sample Preparation: Place a small amount of the neat compound (if liquid) or a finely ground powder (if solid) directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis to subtract atmospheric and instrumental interferences.

This self-validating protocol requires minimal sample preparation and provides a high-quality spectrum representative of the compound's vibrational modes.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950-2800 | C-H stretch | Aliphatic (piperazine ring, methyl, methylene) |

| 2820-2720 | C-H stretch (Fermi resonance doublet) | Aldehyde (CHO) |

| 1740-1720 | C=O stretch | Aldehyde |

| 1465 | C-H bend (scissoring) | Methylene (CH₂) |

| 1380 | C-H bend (symmetric) | Methyl (CH₃) |

| 1150-1050 | C-N stretch | Aliphatic amine (piperazine) |

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound. The most diagnostic absorption is the strong C=O stretch of the aldehyde group, expected around 1730 cm⁻¹.[3][4] This is typically a sharp and intense peak. Equally important for identifying the aldehyde are the two characteristic C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both the C=O stretch and this C-H doublet is strong evidence for an aldehyde functionality. The broad absorptions in the 2950-2800 cm⁻¹ region are due to the various aliphatic C-H bonds in the molecule. The C-N stretching of the piperazine ring will appear in the fingerprint region (below 1500 cm⁻¹).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of the less abundant ¹³C isotope.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

This protocol is a standard in organic chemistry and ensures high-resolution spectra that are readily interpretable.[2]

Predicted NMR Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.75 | Triplet (t) | 1H | CHO |

| ~3.20 | Doublet (d) | 2H | N-CH₂-CHO |

| ~2.60 | Broad singlet | 4H | Piperazine ring protons |

| ~2.45 | Broad singlet | 4H | Piperazine ring protons |

| ~2.28 | Singlet (s) | 3H | N-CH₃ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~201 | C=O (aldehyde) |

| ~65 | N-CH₂-CHO |

| ~55 | Piperazine ring carbons |

| ~53 | Piperazine ring carbons |

| ~46 | N-CH₃ |

Interpretation of the NMR Spectra

¹H NMR: The most downfield signal, a triplet around 9.75 ppm, is highly characteristic of an aldehyde proton.[3][4] Its coupling to the adjacent methylene group (N-CH₂-CHO) would result in a triplet. The methylene protons adjacent to the aldehyde would appear as a doublet around 3.20 ppm due to coupling with the aldehyde proton. The eight protons of the piperazine ring are expected to be in a complex, overlapping region of broad signals around 2.45-2.60 ppm. The sharp singlet at approximately 2.28 ppm corresponds to the three protons of the N-methyl group.

¹³C NMR: The aldehyde carbonyl carbon is the most deshielded, appearing far downfield around 201 ppm.[6] The methylene carbon adjacent to the aldehyde (N-CH₂-CHO) would be found around 65 ppm. The carbons of the piperazine ring are expected in the 53-55 ppm range, and the N-methyl carbon would appear upfield at about 46 ppm.

Visualization of Experimental Workflows

GC-MS Workflow

Caption: Workflow for GC-MS analysis.

NMR Analysis Workflow

Sources

IUPAC name and synonyms for 2-(4-Methylpiperazin-1-yl)acetaldehyde

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)acetaldehyde: A Core Moiety in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, grounding our discussion in established chemical principles and field-proven insights.

Core Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is recognized by several identifiers across chemical databases and regulatory frameworks.

The formal IUPAC name for this compound is This compound [1]. Its structure is characterized by a reactive aldehyde group connected via an ethyl bridge to the nitrogen at position 1 of a 4-methylpiperazine ring[1][2]. This unique combination of a reactive functional group and a pharmacologically significant piperazine moiety makes it a highly valuable building block in synthetic chemistry[1][2].

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 887588-94-5 | Benchchem[1][2] |

| Molecular Formula | C7H14N2O | Benchchem[1] |

| SMILES | O=CCN1CCN(C)CC1 | Benchchem[1] |

| InChI Key | GOWUDHPKGOIDIX-UHFFFAOYSA-N | Sigma-Aldrich[3] |

Physicochemical and Computed Properties

Understanding the physicochemical profile of a compound is crucial for predicting its behavior in both chemical reactions and biological systems. The properties listed below are computationally derived and provide essential insights for experimental design.

| Property | Value | Details |

| Molecular Weight | 142.20 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 23.6 Ų | A low TPSA suggests good potential for cell membrane permeability. |

| XLogP3-AA (Lipophilicity) | -0.4 | This value indicates a relatively hydrophilic nature. |

| Hydrogen Bond Donor Count | 0 | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptor Count | 3 | The two nitrogen atoms and the oxygen atom can accept hydrogen bonds. |

| Rotatable Bond Count | 2 | This suggests a degree of conformational flexibility. |

Synthesis, Reactivity, and Mechanistic Considerations

As a synthetic intermediate, the value of this compound lies in its predictable and versatile reactivity.

Retrosynthetic Analysis and Proposed Synthesis Workflow

While multiple synthetic routes are possible, a common and efficient approach involves the controlled N-alkylation of 1-methylpiperazine. The causality behind this choice rests on the high nucleophilicity of the secondary amine in the piperazine ring and the availability of suitable two-carbon electrophiles. A plausible and industrially scalable method is the reaction of 1-methylpiperazine with a protected acetaldehyde equivalent, such as 2-bromoacetaldehyde diethyl acetal, followed by acidic hydrolysis to deprotect the aldehyde.

Caption: Proposed two-step synthesis of the target compound.

Core Reactivity Profile

The compound's reactivity is dominated by the aldehyde functional group, which serves as a potent electrophilic site for constructing more complex molecular architectures.

-

Reductive Amination: This is arguably the most powerful application. The aldehyde readily reacts with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a new amine. This self-validating, one-pot protocol is highly efficient for library synthesis in drug discovery.

-

Schiff Base Formation: Condensation with primary amines yields Schiff bases (imines), which can be stable targets themselves or serve as intermediates for further reactions.

-

Wittig and Related Reactions: The aldehyde can be converted to an alkene through reactions with phosphorus ylides, providing a scaffold for further functionalization.

Caption: Role as a precursor in therapeutic agent development.

Representative Experimental Protocol: Reductive Amination

The following protocol is a representative, self-validating workflow for using this compound in a typical drug discovery context.

Objective: To synthesize N-benzyl-2-(4-methylpiperazin-1-yl)ethan-1-amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic, ~5% v/v)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of acetic acid. The acid protonates the imine intermediate, activating it for reduction.

-

Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion. Progress can be monitored by TLC or LC-MS.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq). NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it will not reduce the starting aldehyde. An exothermic reaction may be observed.

-

Reaction Monitoring: Continue stirring at room temperature for 3-12 hours until the reaction is complete, as confirmed by TLC or LC-MS analysis showing the disappearance of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Characterization: The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-2-(4-methylpiperazin-1-yl)ethan-1-amine. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Safety, Handling, and Storage

Due to the presence of a reactive aldehyde group, this compound requires careful handling. Aldehydes, as a class, can be irritants and sensitizers.[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[5]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[5][6] Use explosion-proof equipment and take precautionary measures against static discharge, as aldehyde vapors can form explosive mixtures with air.[5] Ground and bond containers during transfer.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6] Recommended storage is at 2 - 8 °C under an inert atmosphere to prevent oxidation and peroxide formation.[6]

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

References

-

PubChem. 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(4-methyl-2-piperazin-1-ylphenyl)acetaldehyde. National Center for Biotechnology Information. [Link]

-

Airgas. Safety Data Sheet: Acetaldehyde. (2021-03-08). [Link]

-

Autech Industry Co.,Limited. Cas no 887588-94-5 (this compound). [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetaldehyde. [Link]

-

PubChem. 2-(4-methyl-2,3-dioxopiperazin-1-yl)acetaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(2-Piperazin-1-ylpyrimidin-5-yl)acetaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(4-Methylpiperazin-1-yl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Desai, R. N., et al. (2015). Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o900–o901. [Link]

-

PubChem. 2-(2,4-Dimethyl-5-oxopiperazin-1-yl)acetaldehyde. National Center for Biotechnology Information. [Link]

-

Vasiliou, V., et al. (2008). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 60(3), 320-339. [Link]

-

Reji, T., et al. (2014). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Bioorganic & Medicinal Chemistry, 22(15), 4039-4050. [Link]

-

Tuccinardi, T., & Martinelli, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6799. [Link]

-

Quertemont, E., & De Witte, P. (2004). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Alcohol Research & Health, 28(4), 258-265. [Link]

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

-

Adkins, H., & Nissen, B. H. (1923). Acetal. Organic Syntheses, 3, 1. [Link]

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]

Sources

The Aldehyde Moiety in 2-(4-Methylpiperazin-1-yl)acetaldehyde: A Gateway to Novel Chemical Entities in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of the aldehyde group in 2-(4-Methylpiperazin-1-yl)acetaldehyde. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the unique interplay between its nucleophilic piperazine ring and its electrophilic aldehyde functionality. The presence of the 4-methylpiperazine moiety not only influences the aldehyde's reactivity but also imparts desirable pharmacokinetic properties to its derivatives. This guide will delve into the synthesis of this key intermediate and detail its application in several cornerstone reactions of synthetic organic chemistry, including reductive amination, the Knoevenagel condensation, the Wittig reaction, and the Pictet-Spengler reaction. Each section will provide not only detailed, step-by-step experimental protocols but also the underlying mechanistic principles and the rationale for procedural choices, thereby offering a comprehensive resource for the synthesis of novel and complex molecular architectures.

Introduction: The Strategic Importance of this compound

The landscape of modern medicinal chemistry is characterized by an ever-present demand for novel molecular scaffolds that can be readily diversified to explore new chemical space.[1] this compound has emerged as a valuable bifunctional molecule, possessing both a highly reactive aldehyde for carbon-carbon and carbon-nitrogen bond formation, and a 4-methylpiperazine unit. The piperazine motif is a well-established pharmacophore known to enhance aqueous solubility and oral bioavailability of drug candidates.[1]

The primary utility of this compound lies in its role as a precursor for the development of innovative therapeutic agents. It has been identified as a key synthetic intermediate in the creation of compounds with dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the management of neurodegenerative cognitive disorders such as Alzheimer's disease.[1] The aldehyde group serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse chemical libraries for biological screening.

This guide will provide a detailed examination of the synthesis and reactivity of this important building block, offering practical, field-proven insights into its application in drug discovery and development.

Synthesis of this compound

The most direct and reliable route to this compound is through the selective oxidation of the corresponding primary alcohol, 1-(2-hydroxyethyl)-4-methylpiperazine. This precursor is commercially available and can be readily oxidized under mild conditions to afford the desired aldehyde in high purity. Two of the most effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Causality Behind Experimental Choices

The choice between the Swern and Dess-Martin oxidations often depends on practical considerations such as scale, desired purity, and the tolerance of other functional groups in more complex substrates.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[2][3][4][5] It is known for its mildness, high yields, and wide functional group tolerance.[2] The cryogenic temperatures (-78 °C) are necessary to control the reactivity of the intermediate chloro(dimethyl)sulfonium chloride and prevent side reactions. The primary drawback is the formation of the volatile and malodorous byproduct, dimethyl sulfide.[5]

-

Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, the Dess-Martin periodinane, as the oxidant.[6][7][8][9] It offers the significant advantages of being performed at room temperature, having shorter reaction times, and a simplified workup.[6] DMP is highly chemoselective for alcohols and does not affect many other sensitive functional groups.[6] However, the reagent is relatively expensive and can be potentially explosive under certain conditions, making it more suitable for smaller-scale syntheses.[6]

Experimental Protocols

Protocol 2.2.1: Synthesis of this compound via Swern Oxidation

Caption: Workflow for Swern Oxidation.

-

Reaction Setup: To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of dimethyl sulfoxide (2.2 eq) in anhydrous DCM dropwise. Stir the resulting mixture for 15 minutes.

-

Substrate Addition: Slowly add a solution of 1-(2-hydroxyethyl)-4-methylpiperazine (1.0 eq) in anhydrous DCM to the reaction mixture. Stir for an additional 15 minutes at -78 °C.

-

Base Addition: Add triethylamine (5.0 eq) dropwise to the suspension. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2.2.2: Synthesis of this compound via Dess-Martin Periodinane Oxidation

-

Reaction Setup: To a solution of 1-(2-hydroxyethyl)-4-methylpiperazine (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.5 eq) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Expected Quantitative Data

| Parameter | Swern Oxidation | Dess-Martin Oxidation |

| Typical Yield | 85-95% | 90-98% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.75 (t, J=1.2 Hz, 1H), 3.20 (d, J=1.2 Hz, 2H), 2.65-2.40 (m, 8H), 2.30 (s, 3H) | δ 9.75 (t, J=1.2 Hz, 1H), 3.20 (d, J=1.2 Hz, 2H), 2.65-2.40 (m, 8H), 2.30 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 201.5, 68.0, 55.1, 53.0, 46.1 | δ 201.5, 68.0, 55.1, 53.0, 46.1 |

| MS (ESI+) | m/z 143.1182 [M+H]⁺ | m/z 143.1182 [M+H]⁺ |

Key Reactions of the Aldehyde Group

The electrophilic nature of the aldehyde in this compound makes it a prime substrate for a multitude of synthetic transformations. This section will detail its application in several fundamental reactions.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds, converting aldehydes into secondary or tertiary amines.[10][11][12][13][14] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.[10]

Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for one-pot reductive aminations.[12] Its mildness and chemoselectivity allow for the reduction of the iminium ion intermediate in the presence of the unreacted aldehyde.[13] The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM).

Caption: Mechanism of Reductive Amination.

Protocol 3.1.1: Reductive Amination with a Primary Amine

-

Reaction Setup: To a solution of this compound (1.0 eq) and a primary amine (1.1 eq) in dichloroethane (DCE), add acetic acid (1.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring and Work-up: Stir at room temperature overnight. Monitor the reaction by TLC. Quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Expected Quantitative Data:

| Amine Substrate | Product | Typical Yield |

| Aniline | N-benzyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | 85-95% |

| Benzylamine | N-(2-(4-methylpiperazin-1-yl)ethyl)aniline | 80-90% |

Knoevenagel Condensation